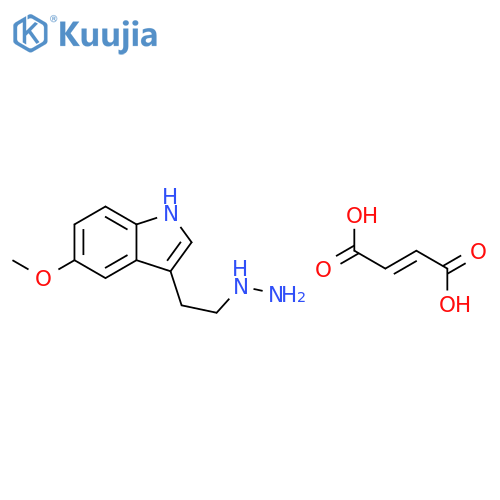Cas no 1263287-82-6 (3-(2-Hydrazinylethyl)-5-methoxy-1H-indole fumarate)

1263287-82-6 structure
商品名:3-(2-Hydrazinylethyl)-5-methoxy-1H-indole fumarate
3-(2-Hydrazinylethyl)-5-methoxy-1H-indole fumarate 化学的及び物理的性質
名前と識別子
-
- 3-(2-Hydrazinylethyl)-5-methoxy-1H-indole fumarate
- (E)-but-2-enedioic acid,2-(5-methoxy-1H-indol-3-yl)ethylhydrazine
- DB-324238
- A898552
- DTXSID40677518
- 1263287-82-6
- (E)-but-2-enedioic acid;2-(5-methoxy-1H-indol-3-yl)ethylhydrazine
- AKOS015902320
- (2E)-But-2-enedioic acid--3-(2-hydrazinylethyl)-5-methoxy-1H-indole (1/1)
- 3-(2-hydrazinylethyl)-5-methoxy-1H-indolefumarate
- (2E)-but-2-enedioic acid; 3-(2-hydrazinylethyl)-5-methoxy-1H-indole
-
- インチ: InChI=1S/C11H15N3O.C4H4O4/c1-15-9-2-3-11-10(6-9)8(7-13-11)4-5-14-12;5-3(6)1-2-4(7)8/h2-3,6-7,13-14H,4-5,12H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+
- InChIKey: YKGPELUIUSFTPQ-WLHGVMLRSA-N
- ほほえんだ: COC1=CC2=C(C=C1)NC=C2CCNN.C(=C\C(=O)O)/C(=O)O
計算された属性
- せいみつぶんしりょう: 321.132
- どういたいしつりょう: 321.132
- 同位体原子数: 0
- 水素結合ドナー数: 5
- 水素結合受容体数: 8
- 重原子数: 23
- 回転可能化学結合数: 6
- 複雑さ: 319
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 138A^2
3-(2-Hydrazinylethyl)-5-methoxy-1H-indole fumarate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM148450-1g |
3-(2-hydrazinylethyl)-5-methoxy-1H-indole fumarate |
1263287-82-6 | 95% | 1g |
$555 | 2023-02-03 | |
| Alichem | A199007042-1g |
3-(2-Hydrazinylethyl)-5-methoxy-1H-indole fumarate |
1263287-82-6 | 95% | 1g |
$590.72 | 2022-04-03 | |
| Ambeed | A427791-1g |
3-(2-Hydrazinylethyl)-5-methoxy-1H-indole fumarate |
1263287-82-6 | 95+% | 1g |
$557.0 | 2024-04-25 | |
| Chemenu | CM148450-1g |
3-(2-hydrazinylethyl)-5-methoxy-1H-indole fumarate |
1263287-82-6 | 95% | 1g |
$660 | 2021-08-05 |
3-(2-Hydrazinylethyl)-5-methoxy-1H-indole fumarate 関連文献
-
Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479
-
María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733
-
Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022
-
Kelsey M. Hallinen,Stephanie Tristram-Nagle,John F. Nagle Phys. Chem. Chem. Phys., 2012,14, 15452-15457
-
Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914
1263287-82-6 (3-(2-Hydrazinylethyl)-5-methoxy-1H-indole fumarate) 関連製品
- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)
- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)
- 57707-64-9(2-azidoacetonitrile)
- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)
- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)
- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)
- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)
- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)
- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1263287-82-6)3-(2-Hydrazinylethyl)-5-methoxy-1H-indole fumarate

清らかである:99%
はかる:1g
価格 ($):501.0